N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide
Description
This compound features a bis-thiazole core, with each thiazole ring substituted by a thiophene-2-carboxamide group.
Properties
IUPAC Name |
N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S4/c21-13(11-3-1-5-23-11)19-15-17-9(7-25-15)10-8-26-16(18-10)20-14(22)12-4-2-6-24-12/h1-8H,(H,17,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEFJGPIBOAFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of thiophene derivatives with thiazole intermediates under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often employed to create aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process, allowing for the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity:
Recent studies indicate that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. For example, derivatives similar to N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of specific enzymes related to tumor growth, such as cyclooxygenase (COX) enzymes .
Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. Thiazole and thiophene derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases . For instance, certain derivatives have demonstrated significant activity in models of rheumatoid arthritis and other inflammatory conditions.
Antimicrobial Activity:
this compound has been explored for its antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the thiophene and thiazole rings enhances their ability to penetrate microbial membranes, leading to increased efficacy .
Several case studies highlight the effectiveness of thiazole and thiophene derivatives:
- Antitumor Activity: A study demonstrated that a derivative exhibited IC50 values between 4.83–12.07 μM against MCF-7 cells . This suggests potent anticancer activity warranting further investigation.
- Inflammation Models: In vivo studies showed that certain derivatives could reduce inflammation markers significantly in animal models of arthritis .
- Antimicrobial Efficacy: Research indicated that these compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Thiophene Motifs
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Nitrothiophene Derivatives (): The nitro group at the thiophene ring in these compounds correlates with antibacterial activity, likely due to redox interactions or interference with bacterial enzymes. However, their lower purity (42%) compared to the difluorophenyl analog (99.05%) suggests substituents influence synthetic yield and stability .
- Acetamide Derivatives (): Replacing thiophene-carboxamide with acetamide (e.g., compounds 14 and 6a) shifts activity from antibacterial to kinase modulation or COX inhibition. The chloro-fluorophenyl group in compound 14 enhances kinase-targeting specificity, while the hydroxy-methoxyphenyl group in 6a promotes anti-inflammatory effects .
Biological Activity
N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide is a novel compound that incorporates thiophene and thiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by various studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and thiophene structures exhibit significant antimicrobial properties. For instance:
- Inhibition Zones : Studies have reported substantial inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Minimum Inhibitory Concentrations (MIC) : The MIC values for various bacterial strains were found to be low, indicating potent antimicrobial efficacy. For example, derivatives with similar structures demonstrated MIC values ranging from 0.5 to 32 µg/mL against different pathogens .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 8 |
| Escherichia coli | 12 | 16 |
| Bacillus subtilis | 14 | 4 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH Scavenging Assay : This compound exhibited strong free radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid .
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented. For example:
- Cell Line Studies : this compound was tested against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), showing significant cytotoxic effects with IC50 values below 20 µM .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 15 |
| MCF7 | 18 |
Computational Studies
Computational studies including molecular docking simulations have been conducted to understand the binding interactions of this compound with biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in microbial resistance and cancer proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving thiophene-2-carboxamide precursors and thiazole intermediates. Key steps include:
- Amide bond formation : Coupling thiophene-2-carboxylic acid derivatives with thiazole-amine intermediates using reagents like EDCI/HOBt or DCC .
- Cyclization : Ethanol or DMF under reflux (70–100°C) with catalysts like acetic acid or sodium acetate to form thiazole-thiophene fused rings .
- Workup : Crystallization from ethanol/water mixtures to isolate pure products (yields: 65–76%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹, and C-S-C at ~690 cm⁻¹) .
- NMR :
- ¹H-NMR : Assigns protons on thiophene (δ 6.8–7.5 ppm) and thiazole (δ 7.2–8.1 ppm) rings. Methyl groups on thiazole appear at δ 2.1–2.5 ppm .
- ¹³C-NMR : Confirms carbonyl carbons (C=O at ~165 ppm) and aromatic carbons (100–150 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : In , compounds 7b and 7c share identical yields (76%) but differ in melting points (160–162°C vs. 180–182°C) due to substituent effects (methoxy vs. dimethoxy groups) .
- Resolution Strategies :
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., as done for N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine in ) .
- 2D-NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to confirm connectivity .
- Computational modeling : Validates NMR chemical shifts via DFT calculations (e.g., Gaussian software).
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Methodology :
- Bioactivity assays : Test derivatives against target enzymes (e.g., kinase inhibition) to correlate substituent effects (e.g., electron-withdrawing groups on thiazole enhance activity).
- Docking studies : Use software like AutoDock to predict binding modes (e.g., thiophene-thiazole scaffolds interacting with hydrophobic pockets) .
- Data Table : SAR Trends in Analogous Compounds
| Substituent Position | Functional Group | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Thiazole-4-yl | -CF₃ | 0.45 | |
| Thiophene-2-amido | -OCH₃ | 1.20 |
Q. How do solvent and temperature influence the stability of this compound?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
